molecular formula C3H4O B1606653 Cyclopropanone CAS No. 5009-27-8

Cyclopropanone

Cat. No.: B1606653
CAS No.: 5009-27-8
M. Wt: 56.06 g/mol
InChI Key: VBBRYJMZLIYUJQ-UHFFFAOYSA-N
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Description

Cyclopropanone is a cyclic ketone with the chemical formula C₃H₄O. It is the simplest cyclic ketone and is characterized by a three-membered ring structure. This unique structure imparts significant strain to the molecule, making it highly reactive. This compound is an intriguing subject of study in organic chemistry due to its unusual properties and behavior .

Synthetic Routes and Reaction Conditions:

    Indirect Synthesis: this compound can be synthesized indirectly through a series of reactions starting with cyclopropenone. Cyclopropenone is first transformed into a derivative and then reduced to yield this compound.

    Photolysis: Another method involves the photolysis of certain precursors.

    Reaction of Ketene with Diazomethane: this compound can also be prepared by reacting ketene with diazomethane in an unreactive solvent such as dichloromethane.

Industrial Production Methods: Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Its synthesis is mainly confined to laboratory settings where precise control over reaction conditions can be maintained .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The high reactivity of cyclopropanone is primarily due to the strain in its three-membered ring and the presence of a carbonyl group. This strain makes the molecule highly electrophilic, allowing it to readily undergo nucleophilic addition reactions. The carbonyl group also facilitates cycloaddition reactions, where this compound can act as a 1,3-dipole .

Properties

IUPAC Name

cyclopropanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O/c4-3-1-2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBRYJMZLIYUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198202
Record name Cyclopropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5009-27-8
Record name Cyclopropanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5009-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanone
Reactant of Route 2
Cyclopropanone
Reactant of Route 3
Reactant of Route 3
Cyclopropanone
Reactant of Route 4
Reactant of Route 4
Cyclopropanone
Reactant of Route 5
Cyclopropanone
Reactant of Route 6
Reactant of Route 6
Cyclopropanone

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